2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of triazolo[4,3-b]pyridazine, which is a class of compounds known for their potential therapeutic properties . They have been studied for their anticancer activity, particularly as inhibitors of the PCAF bromodomain .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as 1,2,4-triazoloquinazolines, have been synthesized through bioisosteric modification of other compounds . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds incorporating thiadiazole and other related moieties is a significant area of research. These compounds are synthesized using various precursors and methods, aiming to explore their potential biological activities. For instance, novel pathways to synthesize heterocycles such as pyrrole, pyridine, coumarin, and triazolopyrimidine derivatives have been developed, highlighting the versatility and reactivity of these chemical structures in forming complex and potentially bioactive molecules (A. Fadda et al., 2017).
Antimicrobial and Anticancer Properties
Research into triazolopyridazine and triazolopyrimidine derivatives has shown promising antimicrobial and anticancer properties. These studies involve the synthesis of novel compounds and evaluation of their biological activities against various microbial strains and cancer cell lines. For instance, certain synthesized compounds have exhibited significant antimicrobial activity, contributing to the search for new therapeutic agents against infectious diseases (M. S. Abbady, 2014). Additionally, some derivatives have shown potential as anticancer agents through preliminary screenings, suggesting their role in the development of novel oncology therapies (G. Kumar et al., 2019).
Structural and Functional Analysis
The exploration of heterocyclic compounds extends beyond their biological activities. Studies have also focused on their structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. These analyses provide insights into the molecular structures, stability, and interactions of these compounds, which are crucial for understanding their reactivity and potential applications in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 1,2,4-triazole class , which is known for its wide bioactivities . .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets through hydrogen bonding
Biochemical Pathways
1,2,4-triazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the physicochemical properties of 1,2,4-triazole derivatives can be influenced by environmental conditions .
特性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-18-9-7-16(8-10-18)22-25-24-19-11-12-21(26-27(19)22)30-14-20(28)23-17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZGMNGIZMUZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。